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molecular formula C12H13BrO3 B8690441 1-(4-Bromo-2-methoxyphenyl)cyclobutanecarboxylic acid

1-(4-Bromo-2-methoxyphenyl)cyclobutanecarboxylic acid

Cat. No. B8690441
M. Wt: 285.13 g/mol
InChI Key: JFZFRBRBSWXLTN-UHFFFAOYSA-N
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Patent
US08889730B2

Procedure details

The mixture of 1-(4-bromo-2-methoxyphenyl)cyclobutanecarbonitrile (370 mg, 1.04 mmol) in aqueous KOH (80%, 5 mL) and ethylene glycol (5 mL) was heated at 100° C. and stirred for 16 hours. The mixture was added water (20 ml) and acidified by concentrated HCl to pH=1 and extracted with dichloromethane. The combined organic layers was dried over sodium sulfate, filtered, and concentrated in vacuo to give the title compound (327 mg, 82%) as a yellow solid. 1H NMR (500 MHz, DMSO-d6) δ 12.05 (s, 1H), 7.19 (d, 1H), 7.13 (s, 1H), 7.12 (d, 1H), 3.72 (s, 3H), 2.59 (m, 2H), 2.30 (q, 2H), 2.05 (m, 1H), 1.78 (m, 1H)
Quantity
370 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:12]#N)[CH2:11][CH2:10][CH2:9]2)=[C:4]([O:14][CH3:15])[CH:3]=1.[OH2:16].Cl.[OH-:18].[K+]>C(O)CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:12]([OH:18])=[O:16])[CH2:11][CH2:10][CH2:9]2)=[C:4]([O:14][CH3:15])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
370 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C1(CCC1)C#N)OC
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C1(CCC1)C(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 327 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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